Cas no 32314-09-3 (2,3,5-Tribromopyrazine)
2,3,5-Tribromopyrazine Chemical and Physical Properties
Names and Identifiers
-
- 2,3,5-Tribromopyrazine
- AKOS005256505
- MFCD11109419
- DA-18165
- DTXSID10653324
- I10240
- AS-49436
- 2,3,5-Tribromo-pyrazine
- 32314-09-3
-
- MDL: MFCD11109419
- Inchi: 1S/C4HBr3N2/c5-2-1-8-3(6)4(7)9-2/h1H
- InChI Key: AFFKMXRQXKBNNL-UHFFFAOYSA-N
- SMILES: BrC1C(=NC=C(N=1)Br)Br
Computed Properties
- Exact Mass: 313.76893
- Monoisotopic Mass: 313.76899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- PSA: 25.78
2,3,5-Tribromopyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099001927-1g |
2,3,5-Tribromopyrazine |
32314-09-3 | 95% | 1g |
$470.88 | 2023-09-02 | |
| Chemenu | CM129215-1g |
2,3,5-tribromopyrazine |
32314-09-3 | 95%+ | 1g |
$649 | 2021-08-05 | |
| TRC | T193235-10mg |
2,3,5-Tribromopyrazine |
32314-09-3 | 10mg |
$ 300.00 | 2022-06-03 | ||
| TRC | T193235-25mg |
2,3,5-Tribromopyrazine |
32314-09-3 | 25mg |
$ 620.00 | 2022-06-03 | ||
| TRC | T193235-50mg |
2,3,5-Tribromopyrazine |
32314-09-3 | 50mg |
$ 990.00 | 2022-06-03 | ||
| abcr | AB425003-1 g |
2,3,5-Tribromopyrazine |
32314-09-3 | 1 g |
€751.00 | 2023-07-18 | ||
| Chemenu | CM129215-1g |
2,3,5-tribromopyrazine |
32314-09-3 | 95%+ | 1g |
$467 | 2023-03-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198097-1g |
2,3,5-Tribromopyrazine |
32314-09-3 | 98% | 1g |
¥3891.00 | 2024-08-02 | |
| A2B Chem LLC | AF70121-1g |
2,3,5-Tribromopyrazine |
32314-09-3 | 95+% | 1g |
$1280.00 | 2024-04-20 | |
| A2B Chem LLC | AF70121-2g |
2,3,5-Tribromopyrazine |
32314-09-3 | 95+% | 2g |
$1899.00 | 2024-04-20 |
2,3,5-Tribromopyrazine Suppliers
2,3,5-Tribromopyrazine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2,3,5-Tribromopyrazine
Introduction to 2,3,5-Tribromopyrazine (CAS No. 32314-09-3) and Its Emerging Applications in Chemical Biology
2,3,5-Tribromopyrazine, identified by the Chemical Abstracts Service Number (CAS No.) 32314-09-3, is a brominated heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and electronic properties. This compound belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. The introduction of three bromine atoms at the 2, 3, and 5 positions enhances its reactivity and makes it a valuable intermediate in synthetic chemistry and drug discovery.
The bromination of pyrazine derivatives is a well-established strategy in medicinal chemistry, as brominated aromatic compounds often exhibit enhanced binding affinity to biological targets. The presence of multiple bromine atoms in 2,3,5-tribromopyrazine increases its potential for further functionalization, making it a versatile building block for the synthesis of more complex molecules. Recent studies have highlighted its role in developing novel pharmacophores for various therapeutic applications.
In recent years, 2,3,5-tribromopyrazine has been explored as a key intermediate in the synthesis of bioactive molecules. Its brominated structure allows for selective modifications through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of diverse molecular frameworks. These reactions are particularly useful in generating substituted pyrazines that mimic natural products or small-molecule drugs with high potency.
One of the most promising applications of 2,3,5-tribromopyrazine is in the development of antiviral and anticancer agents. The bromine atoms serve as handles for further derivatization, allowing chemists to design molecules that interact with specific biological pathways. For instance, recent research has demonstrated its utility in synthesizing inhibitors targeting viral proteases and kinases. The pyrazine core is known to disrupt protein-protein interactions, making it an attractive scaffold for antiviral drug design.
The compound's reactivity also makes it valuable in materials science. Researchers have utilized 2,3,5-tribromopyrazine to develop organic semiconductors and light-emitting diodes (OLEDs). The bromine substituents improve charge transport properties, enhancing the performance of these materials. Additionally, its ability to form stable radicals has been exploited in polymer chemistry for creating conductive polymers used in flexible electronics.
From a synthetic chemistry perspective, 2,3,5-tribromopyrazine serves as a precursor for accessing other nitrogen-containing heterocycles. Functional group transformations such as halogen exchange or reduction can yield derivatives with different electronic properties. These modifications are crucial for tailoring the compound's behavior in biological assays or material applications.
The pharmaceutical industry has shown particular interest in 2,3,5-tribromopyrazine due to its potential as a lead compound for drug development. Its structural features align well with pharmacophoric requirements for receptor binding. Computational modeling studies have identified derivatives of this compound as candidates for treating neurological disorders by modulating neurotransmitter receptors.
Another emerging area of research involves using 2,3,5-tribromopyrazine in fluorescent probes for cellular imaging. The brominated pyrazine core can be coupled with fluorophores to create probes that selectively label specific biomolecules or pathways within living cells. Such tools are essential for understanding disease mechanisms at the molecular level and developing targeted therapies.
The environmental impact of using 2,3,5-tribromopyrazine has also been studied. While brominated compounds can pose challenges in waste management due to their persistence, recent advances in green chemistry have provided methods for their efficient recycling and reuse. Catalytic processes that minimize byproduct formation are being explored to make its synthesis more sustainable.
In conclusion,2,3,5-Tribromopyrazine (CAS No. 32314-09-3) is a multifaceted compound with broad applications across chemical biology and materials science. Its unique structure and reactivity make it indispensable in drug discovery and advanced material design. As research continues to uncover new synthetic pathways and biological functions,this compound will undoubtedly remain at the forefront of innovation in these fields.
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